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For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromoiodoacetic acid (BIAA) is an alpha-halocarboxylic acid of significant interest due to its

emergence as a disinfection byproduct (DBP) in drinking water and its potential applications as

a reactive intermediate in organic synthesis.[1] As a member of the haloacetic acid (HAA)

family, BIAA exhibits notable biological activity, primarily linked to its reactivity as an alkylating

agent. This technical guide provides an in-depth overview of the core chemical properties,

synthesis, reactivity, and biological implications of bromoiodoacetic acid, with a focus on

experimental methodologies and quantitative data relevant to research and development.

Core Properties of Bromoiodoacetic Acid
Bromoiodoacetic acid is a dihalogenated derivative of acetic acid, featuring both a bromine

and an iodine atom on the alpha-carbon. This unique substitution pattern confers distinct

chemical and physical properties.
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Property Value Source

Molecular Formula C₂H₂BrIO₂ PubChem

Molecular Weight 264.84 g/mol PubChem

IUPAC Name 2-bromo-2-iodoacetic acid PubChem

CAS Number 71815-43-5 PubChem

Synthesis of Bromoiodoacetic Acid
A detailed experimental protocol for the specific synthesis of bromoiodoacetic acid is not

readily available in the published literature. However, a plausible synthetic route can be

proposed based on established methods for the synthesis of other mixed dihaloacetic acids.

One such approach involves the carboxylation of a dihalomethide anion.

Proposed Experimental Protocol: Synthesis of
Bromoiodoacetic Acid
Disclaimer: The following is a proposed synthetic protocol based on analogous reactions and

should be optimized and validated under appropriate laboratory conditions.

Objective: To synthesize 2-bromo-2-iodoacetic acid.

Materials:

Bromoiodomethane

n-Butyllithium (n-BuLi) in hexanes

Dry ice (solid carbon dioxide)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Concentrated hydrochloric acid (HCl)

Methylene chloride (DCM)
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Anhydrous sodium sulfate or magnesium sulfate

Standard glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

Formation of the Bromoiodomethide Anion: In a flame-dried, three-necked round-bottom

flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve

bromoiodomethane in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry

ice/acetone bath.

Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the cooled solution via

the dropping funnel. The reaction is exothermic and should be controlled by the rate of

addition. Stir the mixture at -78 °C for 1-2 hours to ensure the complete formation of the

bromoiodomethide anion.

Carboxylation: While maintaining the low temperature, carefully add crushed dry ice to the

reaction mixture in small portions. The reaction is vigorous and will be accompanied by the

evolution of gas. Continue adding dry ice until the reaction subsides.

Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to

quench any remaining organolithium species and to dissolve the lithium carboxylate salt.

Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the

aqueous layer is acidic to litmus paper.

Extract the aqueous layer with methylene chloride (3 x volumes).

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield

crude bromoiodoacetic acid.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Workflow for Proposed Synthesis of Bromoiodoacetic Acid
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Caption: Proposed workflow for the synthesis of Bromoiodoacetic acid.
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Reactivity of Bromoiodoacetic Acid as an Alpha-
Halocarboxylic Acid
The reactivity of bromoiodoacetic acid is dominated by the presence of two halogen atoms on

the alpha-carbon, which are excellent leaving groups in nucleophilic substitution reactions. The

electron-withdrawing carboxylic acid group further enhances the electrophilicity of the alpha-

carbon, making it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions
Bromoiodoacetic acid readily undergoes Sₙ2 reactions with a variety of nucleophiles. The

general mechanism involves the backside attack of the nucleophile on the alpha-carbon,

leading to the displacement of either the bromide or iodide ion. Given that iodide is generally a

better leaving group than bromide, it is expected to be preferentially displaced.

General Nucleophilic Substitution Reaction

Reactants
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Br(I)CH-COOH

Nu-CH(Br)-COOH

Sₙ2 Attack
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Caption: General Sₙ2 reaction of Bromoiodoacetic acid.

Biological Activity and Signaling Pathways
Bromoiodoacetic acid, as a disinfection byproduct, has been the subject of toxicological

studies. Like other haloacetic acids, its toxicity is largely attributed to its ability to act as an

alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA.
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Comparative Toxicity
Studies have shown that the toxicity of haloacetic acids is dependent on the nature of the

halogen substituent. Iodinated and brominated haloacetic acids are generally more cytotoxic

and genotoxic than their chlorinated counterparts.[1][2] A comparative study on monohaloacetic

acids demonstrated the following rank order of toxicity:

Iodoacetic acid > Bromoacetic acid > Chloroacetic acid[1]

This trend correlates with the leaving group ability of the halide, with iodide being the best

leaving group, making iodoacetic acid the most reactive alkylating agent in this series.

Proposed Mechanism of Action: Induction of Oxidative
Stress and Inflammatory Signaling
While specific signaling pathways induced by bromoiodoacetic acid are not extensively

characterized, studies on the closely related compound, dibromoacetic acid (DBA), provide

valuable insights. DBA has been shown to induce hepatotoxicity and immunotoxicity through

the induction of oxidative stress and the activation of inflammatory signaling pathways,

particularly the Toll-like Receptor 4 (TLR4) and Mitogen-activated Protein Kinase (MAPK)

pathways.[3] It is plausible that bromoiodoacetic acid exerts its toxic effects through similar

mechanisms.

Proposed Bromoiodoacetic Acid-Induced TLR4 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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